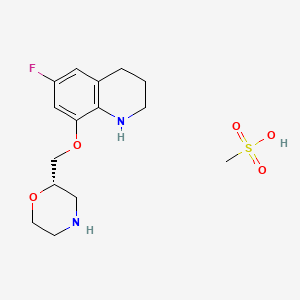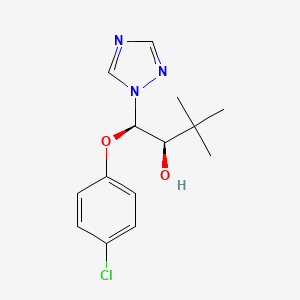
三唑醇异构体B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRIADIMENOL ISOMER B is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenoxy group, and a butanol moiety
科学研究应用
TRIADIMENOL ISOMER B has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
Triadimenol Isomer B, also known as Triadimenol, is primarily targeted towards fungi. It acts as a systemic fungicide, meaning it is absorbed by the plant and then transported throughout its tissues, providing protection from various fungal diseases .
Mode of Action
Triadimenol operates by blocking the biosynthesis of ergosterol, a critical component of fungal cell membranes . Specifically, it inhibits the process of demethylation, a crucial step in ergosterol production . This disruption in ergosterol production leads to changes in the cell membrane’s structure and function, ultimately causing the death of the fungus.
Biochemical Pathways
The primary biochemical pathway affected by Triadimenol is the ergosterol biosynthesis pathway. By inhibiting demethylation, Triadimenol prevents the conversion of lanosterol to ergosterol . This disruption can lead to a cascade of effects downstream, as ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane.
Pharmacokinetics
It’s known that triadimenol is a chiral molecule, and the technical material is a mixture of two diastereoisomeric forms . The ratio of these isomers can impact the bioavailability and overall effectiveness of the compound .
Result of Action
The primary result of Triadimenol’s action is the death of the fungus. By inhibiting ergosterol biosynthesis, it disrupts the structure and function of the fungal cell membrane, leading to cell death . This makes Triadimenol an effective fungicide for protecting crops from various fungal diseases.
Action Environment
The action of Triadimenol can be influenced by various environmental factors. For instance, its degradation in aquatic environments showed stereoselectivity, meaning different enantiomers can cause various adverse effects . Furthermore, the compound’s effectiveness can be influenced by the presence of other pesticides, with which it can act synergistically . Therefore, the environment in which Triadimenol is used can significantly impact its action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TRIADIMENOL ISOMER B typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.
Introduction of the triazole ring: The 4-chlorophenoxy intermediate is then reacted with a triazole derivative under suitable conditions to introduce the triazole ring.
Formation of the butanol moiety:
Industrial Production Methods
Industrial production of TRIADIMENOL ISOMER B may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
TRIADIMENOL ISOMER B can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
相似化合物的比较
Similar Compounds
(1R,2R)-1-(4-bromophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a bromine atom instead of chlorine.
(1R,2R)-1-(4-fluorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a fluorine atom instead of chlorine.
(1R,2R)-1-(4-methylphenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of TRIADIMENOL ISOMER B lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
属性
CAS 编号 |
70585-37-4 |
|---|---|
分子式 |
C14H18ClN3O2 |
分子量 |
295.76 g/mol |
IUPAC 名称 |
(1S,2S)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13+/m1/s1 |
InChI 键 |
BAZVSMNPJJMILC-OLZOCXBDSA-N |
SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
手性 SMILES |
CC(C)(C)[C@@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
规范 SMILES |
CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O |
同义词 |
triadimenol A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



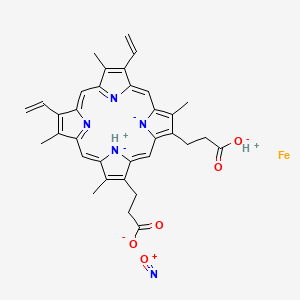
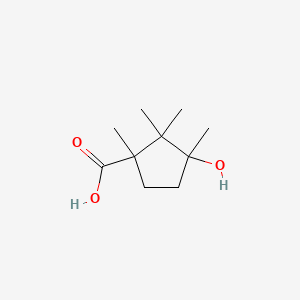
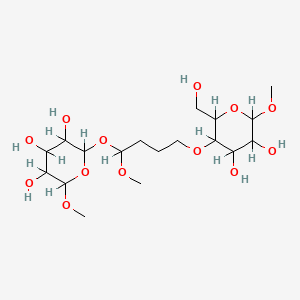


![17-hydroxy-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1207158.png)



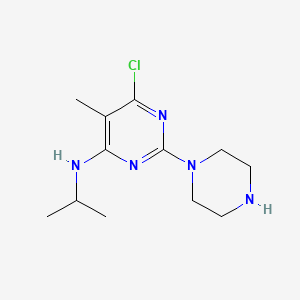
![2-(3,4-dichlorophenyl)-6-methylsulfonyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207169.png)
![2-[(5-Carboxy-4-hydroxy-2-methylheptan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1207170.png)
